Olsalazine-O-sulfate

Description

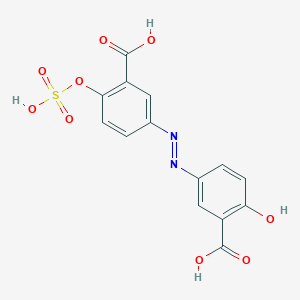

Structure

3D Structure

Properties

IUPAC Name |

5-[(3-carboxy-4-sulfooxyphenyl)diazenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O9S/c17-11-3-1-7(5-9(11)13(18)19)15-16-8-2-4-12(25-26(22,23)24)10(6-8)14(20)21/h1-6,17H,(H,18,19)(H,20,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGXLRXDXJZSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OS(=O)(=O)O)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116430-58-1 | |

| Record name | Olsalazine-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116430581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Routes and Chemical Transformations of Olsalazine O Sulfate

Methodologies for Olsalazine-O-Sulfate Chemical Synthesis

This compound is a metabolite of olsalazine (B1677275), formed in the liver. drugbank.compfizer.comnih.gov While its primary route of formation is biological, chemical synthesis methods are crucial for producing reference standards for analytical and quality control applications. axios-research.com

Investigation of Sulfate (B86663) Conjugation Pathways for this compound Formation

In the body, olsalazine undergoes sulfate conjugation to form this compound. nih.gov This metabolic process, which accounts for approximately 0.1% of an oral olsalazine dose, occurs in the liver. drugbank.compfizer.comnih.gov The sulfation is a phase II metabolic reaction where a sulfonate group is added to the olsalazine molecule. This process increases the water solubility of the compound, facilitating its excretion. researchgate.net Olsalazine is rapidly sulfated, and the resulting this compound has a notably long half-life in the body. nih.gov

A potential chemical synthesis route can be inferred from the biological pathway, starting with mesalamine. An azo coupling reaction can be performed to form the olsalazine backbone. Subsequently, a sulfation step can be introduced to yield this compound. smolecule.com

Exploration of Novel Synthetic Protocols for Olsalazine Analogs

Researchers have developed novel and more environmentally friendly methods for synthesizing analogs of olsalazine. One such "greener" protocol involves a one-pot reaction of two molecules of mesalazine with benzotriazole-activated aspartic acid and glutamic acid. tandfonline.com This reaction is conducted in water and utilizes microwave irradiation, avoiding the need for traditional catalysts and organic solvents. tandfonline.comrsc.org This method produces olsalazine analogs in high yields without the loss of chirality. tandfonline.com

Another innovative approach involves the use of dichloromethane (B109758) (DCM) as a C-1 surrogate for the synthesis of benzotriazolyl alkyl esters (BAEs) from N-acylbenzotriazoles. rsc.orgrsc.org This method is notable for its mild reaction conditions and broad applicability to various substrates. rsc.org While not directly a synthesis of this compound, these advanced methods for creating olsalazine analogs highlight the ongoing efforts to develop more efficient and sustainable chemical syntheses in this family of compounds. tandfonline.comdamanhour.edu.eg

Advanced Structural Characterization Techniques for this compound and Related Compounds

The structural confirmation of this compound and its related compounds relies on a suite of advanced analytical techniques. These methods are essential for verifying the identity, purity, and structure of the synthesized molecules.

For olsalazine and its derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are fundamental for elucidating the molecular structure. researchgate.net For instance, ¹H NMR provides information about the chemical environment of hydrogen atoms, while FTIR identifies the functional groups present in the molecule. researchgate.net

In the characterization of olsalazine-intercalated nanohybrids, Powder X-ray Diffraction (XRD) is employed to determine the interlayer spacing and the orientation of the intercalated molecules. tandfonline.comresearchgate.net Elemental analysis provides the quantitative composition of the elements in the compound. tandfonline.comThermogravimetric analysis (TGA) is used to assess the thermal stability of the compounds, which is often enhanced in nanohybrid formulations due to host-guest interactions. researchgate.nettandfonline.com

For quantitative analysis in biological matrices or pharmaceutical formulations, spectrofluorometric methods have been developed. These methods utilize the quenching effect of olsalazine on the fluorescence of a dye like acriflavine (B1215748) for its detection and quantification. royalsocietypublishing.org

The following table summarizes the key characterization techniques and their applications:

| Technique | Application | Key Findings |

| Powder X-ray Diffraction (XRD) | Determines the crystalline structure and interlayer spacing of materials like layered double hydroxides. | Confirmed the increase in interlayer spacing upon intercalation of olsalazine, indicating successful nanohybrid formation. tandfonline.comresearchgate.nettandfonline.com |

| Fourier Transform Infrared (FTIR) Spectroscopy | Identifies functional groups and confirms the presence of the drug within the nanohybrid structure. | Indicated the successful intercalation of olsalazine through characteristic vibrational bands. tandfonline.comresearchgate.net |

| Elemental Analysis | Determines the elemental composition of the synthesized compounds. | Confirmed the successful intercalation of olsalazine into the layered double hydroxide (B78521) structure. tandfonline.comresearchgate.net |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the compounds. | Showed that the thermal stability of olsalazine is significantly improved when intercalated into layered double hydroxides. researchgate.nettandfonline.com |

| Scanning Electron Microscopy (SEM) | Visualizes the morphology and particle shape of the synthesized materials. | Revealed changes in the LDH nanoparticle shape from hexagonal to less regular, layered structures upon olsalazine intercalation. tandfonline.com |

| Spectrofluorometry | Quantifies the concentration of olsalazine in solutions. | Enabled the detection and quantification of olsalazine based on its quenching effect on acriflavine fluorescence. royalsocietypublishing.org |

Development of Olsalazine-Based Nanohybrids and Intercalation Chemistry

To enhance the delivery and efficacy of olsalazine, researchers have explored its incorporation into various nanomaterials, creating advanced drug delivery systems.

Synthesis of Olsalazine-Intercalated Layered Double Hydroxides

Olsalazine has been successfully intercalated into Magnesium-Aluminum (Mg-Al) layered double hydroxides (LDHs) to form nanohybrids. tandfonline.comresearchgate.net This process can be achieved through two primary methods: ion exchange and coprecipitation. tandfonline.comtandfonline.comresearchgate.net

In the ion exchange method , a solution of olsalazine is mixed with a suspension of pre-synthesized Mg-Al-NO₃ LDHs. tandfonline.com The mixture is stirred under a nitrogen atmosphere at an elevated temperature to facilitate the exchange of nitrate (B79036) ions in the LDH interlayer with olsalazine anions. tandfonline.com

The coprecipitation method involves adding a solution containing both the metal salts (e.g., Mg(NO₃)₂ and Al(NO₃)₃) and olsalazine to a basic solution. researchgate.net This leads to the simultaneous precipitation of the LDH layers with the olsalazine molecules intercalated between them.

XRD analysis of the resulting olsalazine-LDH nanohybrids shows a significant increase in the interlayer spacing, from approximately 0.884 nm to 1.666 nm, confirming the successful intercalation of olsalazine molecules in a vertical orientation within the LDH layers. tandfonline.comresearchgate.netresearchgate.net These nanohybrids exhibit improved thermal stability compared to pure olsalazine. researchgate.net

Nanoneedle-Embedded Hydrogels for Targeted Delivery Systems

A novel approach for targeted drug delivery involves the development of olsalazine-based nanoneedles embedded within a hydrogel matrix. nih.gov Recently, olsalazine-derived nanoneedles, specifically copper-olsalazine (Cu₂(Olsa)) metal-organic frameworks (MOFs), have been synthesized. nih.govfrontiersin.orgmdpi.com These nanoneedles can be incorporated into an inulin (B196767) hydrogel. nih.govcqwu.edu.cn

The synthesis of these nanoneedles involves a simple and environmentally friendly hydrothermal method where a copper chloride solution is added to an olsalazine sodium solution. nih.gov The resulting needle-like structures have an average length of several micrometers. nih.gov

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are excellent candidates for embedding these nanoneedles. nih.govmdpi.com They can be designed to be "smart" materials that respond to specific physiological stimuli, such as pH changes in the colon, to trigger drug release. mdpi.com The combination of olsalazine nanoneedles with a hydrogel, such as one made from inulin, creates a composite material with the potential for targeted and controlled release of the therapeutic agent. nih.govnih.govmdpi.comresearchgate.net This system takes advantage of the stability of the nanoneedle structure and the responsive nature of the hydrogel to enhance drug delivery. mdpi.com

Biotransformation and Pharmacokinetic Research of Olsalazine O Sulfate

Hepatic Metabolism and Enzymatic Formation of Olsalazine-O-Sulfate

Olsalazine (B1677275) undergoes minimal systemic absorption, with approximately 2.4% of an oral dose being absorbed. fda.gov Of the absorbed amount, a small fraction is metabolized in the liver. This hepatic metabolism involves sulfate (B86663) conjugation, leading to the formation of this compound, also referred to as Olsalazine-S (OLZ-S). drugbank.comupol.cz This metabolic pathway accounts for a very small portion of the total administered olsalazine dose, estimated to be around 0.1%. fda.govdrugbank.comdrugs.com

The enzymatic transformation of olsalazine to this compound is a Phase II biotransformation reaction catalyzed by a supergene family of enzymes known as sulfotransferases (SULTs). upol.cz These cytosolic enzymes facilitate the transfer of a sulfonate group from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule like olsalazine. utb.cznih.gov This process, specifically O-sulfation, is a primary pathway for the metabolism of phenolic compounds. utb.cz

While it is established that hepatic SULTs are responsible for this reaction, the specific isoenzymes involved in the sulfation of olsalazine have not been definitively identified in the reviewed literature. upol.czutb.cz The SULT1A1 isoenzyme, in particular, is known to be a principal enzyme in the liver for metabolizing a wide array of xenobiotics, especially phenolic compounds. utb.cznih.gov However, direct evidence specifically naming SULT1A1 or other isoenzymes as the catalyst for this compound formation is not available. Research has shown that olsalazine can act as an inhibitor of a different enzyme, thiopurine S-methyltransferase (TPMT), but this is distinct from its own metabolic formation pathway. oup.comtesting.com

A significant chemical characteristic of this compound is its instability in acidic conditions. Research has identified it as an acid-labile metabolite. fu-berlin.de This property has important implications for its analytical determination and the study of its metabolism.

Initial analytical methods failed to distinguish between olsalazine and its sulfated conjugate because the acidic conditions used during the extraction process caused the hydrolysis of this compound back to its parent compound, olsalazine. fu-berlin.de For instance, during a two-phase extraction using a system containing 0.13 M perchloric acid, over 99% of the this compound present was hydrolyzed to olsalazine within five minutes. This led to an overestimation of olsalazine concentrations and the inability to detect the metabolite.

The discovery of this acid lability prompted the development of new assays that avoid harsh acidic environments, allowing for the simultaneous and accurate measurement of both olsalazine and this compound. fu-berlin.de This has been crucial for correctly characterizing the pharmacokinetic profile of the metabolite, revealing its long half-life and tendency to accumulate in the plasma, which were previously obscured.

Comparative Metabolic Profiles of Olsalazine and this compound

The pharmacokinetic profiles of olsalazine and its metabolite, this compound, differ markedly, particularly concerning their interaction with plasma proteins, their residence time in the body, and their behavior during long-term administration.

Both olsalazine and this compound exhibit a very high affinity for plasma proteins. Studies have consistently shown that both compounds are more than 99% bound to plasma proteins, primarily albumin. fda.govdrugbank.comdrugs.com Consequently, less than 1% of both the parent drug and its sulfated metabolite exist in their free, undissociated form in the plasma. fda.gov

This extensive protein binding severely restricts their distribution out of the vascular compartment and limits their availability to interact with tissues, contributing to low systemic exposure. The strong association with plasma proteins is a key factor influencing the distinct pharmacokinetic properties of this compound, most notably its prolonged half-life. fda.gov

| Compound | Plasma Protein Binding (%) | Reference |

|---|---|---|

| Olsalazine | >99% | fda.govdrugbank.comdrugs.com |

| This compound | >99% | fda.govdrugbank.com |

| Mesalamine (5-ASA) | 74% | drugbank.comdrugs.com |

| N-acetyl-5-aminosalicylic acid (Ac-5-ASA) | 81% | drugs.com |

A defining pharmacokinetic feature of this compound is its exceptionally long elimination half-life compared to the parent drug. Olsalazine is cleared from the plasma very rapidly, with a serum half-life of approximately 0.9 hours. drugs.com

In stark contrast, this compound has a dramatically extended half-life, reported to be around 7 days (or 120 hours). fda.govhres.ca This prolonged duration is primarily attributed to its high-affinity binding to plasma proteins and the slow rate at which it dissociates from these proteins. fda.gov This slow dissociation effectively creates a circulating reservoir of the metabolite, leading to its long persistence in the bloodstream.

| Compound | Elimination Half-Life | Reference |

|---|---|---|

| Olsalazine | ~0.9 hours | drugs.com |

| This compound | ~7 days (120 hours) | fda.govhres.ca |

The long elimination half-life of this compound directly leads to its accumulation in the plasma upon repeated dosing. hres.ca With continuous daily administration, the plasma concentrations of the metabolite gradually increase until a steady state is achieved. Research indicates that this steady state is typically reached within two to three weeks of initiating therapy. fda.govdrugbank.com

In patients receiving a daily dose of 1.0 g of olsalazine over long periods (two to four years), stable plasma concentrations of this compound have been observed, ranging from 3.3 to 12.4 µmol/L. fda.govdrugbank.comhres.ca Once this steady state is reached, the plasma level of the metabolite remains constant for more than a year, reflecting the balance between its slow formation and very slow elimination. hres.ca

Intestinal Microbiota-Mediated Bioconversion of Olsalazine to 5-Aminosalicylic Acid (5-ASA)

Olsalazine, a prodrug, is specifically designed to deliver its active component, 5-aminosalicylic acid (5-ASA), to the colon. This targeted delivery is achieved through the metabolic action of the intestinal microbiota. researchgate.net After oral administration, olsalazine remains largely unabsorbed in the upper gastrointestinal tract and travels to the colon intact. drugs.comfda.govhres.ca In the colon, resident bacteria enzymatically cleave the azo bond of the olsalazine molecule, releasing two molecules of the anti-inflammatory agent 5-ASA. patsnap.compatsnap.comsmolecule.com This bioconversion is essential for the therapeutic efficacy of olsalazine. nih.govresearchgate.net

The concentration of 5-ASA in the colon is significantly influenced by the transit time; a faster transit can lead to a higher recovery of unchanged olsalazine in feces. nih.gov The conversion process is analogous to that of other azo-bonded drugs like sulfasalazine (B1682708) and balsalazide (B1667723), which also depend on the gut microbiota to release their active 5-ASA moiety. nih.govresearchgate.netmdpi.com

Azoreductase Activity and Azo Bond Cleavage

The critical step in the activation of olsalazine is the cleavage of its azo bond (–N=N–), a reaction catalyzed by azoreductase enzymes produced by the colonic microbiota. researchgate.netmdpi.comuniroma1.it These enzymes are prevalent in the anaerobic environment of the colon and are produced by a diverse range of bacterial species. uniroma1.itfrontiersin.org The low redox potential in the colon also contributes to this reductive cleavage. fda.govhres.ca

The rate of azo bond cleavage can vary between different azo-bonded prodrugs, suggesting that the chemical structure of the entire molecule, not just the azo bond itself, influences the degradation rate. mdpi.comnih.gov For instance, in vitro studies using pooled fecal slurry have shown that sulfasalazine is metabolized faster than both balsalazide and olsalazine. nih.gov This difference in degradation rates is consistent with observations in humans, where sulfasalazine is more extensively metabolized in the colon. nih.gov

The enzymatic activity of azoreductases is a key determinant of the bioavailability of 5-ASA in the colon. researchgate.net The process is generally efficient, with studies showing rapid and nearly complete degradation of azo-bonded drugs like sulfasalazine within a few hours in the presence of fecal slurries from different individuals, highlighting the ubiquitous nature of this metabolic capability. nih.gov

Influence of Gut Microbiota Composition on Olsalazine Metabolism

The composition of an individual's gut microbiota can significantly influence the metabolism of olsalazine and, consequently, its therapeutic effect. frontiersin.org Inter-individual variations in the types and abundance of gut bacteria can lead to different rates of 5-ASA release. mdpi.comfrontiersin.org

Several bacterial genera are known to produce azoreductases, including Clostridium, Eubacterium, Staphylococcus, Escherichia, Klebsiella, Pseudomonas, and Bacteroides. mdpi.comuniroma1.it The presence and abundance of these bacteria in the gut are therefore crucial for the effective bioconversion of olsalazine. mdpi.comfrontiersin.org

This highlights the complex interplay between diet, gut microbiota composition, and drug metabolism. The degradation rates of azo-bonded drugs are a function of both the gut microbial composition and the specific chemical structure of the drug. biorxiv.org

Interactive Data Table: Degradation Half-life of Azo-Bonded Prodrugs

The following table summarizes the findings from an in vitro study comparing the degradation rates of olsalazine and other azo-bonded drugs in different colonic environments.

| Drug | Environment | Mean Degradation Half-life (minutes) |

| Olsalazine | Ascending Colon Contents (fasted state) | 57.8 |

| Olsalazine | Fecal Material | 9.2 |

| Metronidazole | Ascending Colon Contents (fasted state) | 16.1 |

| Metronidazole | Fecal Material | 2.4 |

| Sulfasalazine | Pooled Fecal Slurry | 32.8 |

| Balsalazide | Pooled Fecal Slurry | 80.9 |

| Data sourced from in vitro studies. nih.govsci-hub.se |

Advanced Analytical Methodologies for Olsalazine O Sulfate Quantification and Profiling

Development of Chromatographic Techniques for Simultaneous Determination of Olsalazine (B1677275) and its Sulfate (B86663) Metabolite

Chromatographic methods are the cornerstone for separating and quantifying olsalazine and Olsalazine-O-sulfate in various biological matrices. The development of an assay that could distinguish between the acid-labile this compound and olsalazine was a significant step forward in its analysis. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the simultaneous determination of drugs and their metabolites. A robust LC-MS/MS method was developed and validated for the simultaneous quantification of sulfasalazine (B1682708) and its metabolite sulfapyridine (B1682706) in human placenta, demonstrating the technique's applicability to related complex analyses. researchgate.net Such methods typically involve sample preparation to remove interference, followed by chromatographic separation and mass spectrometric detection. researchgate.netnih.gov

Sample preparation often consists of protein precipitation and/or liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the biological matrix. researchgate.netnih.govchromatographyonline.com For instance, a method for determining mesalazine, the active metabolite of olsalazine, in human plasma utilized derivatization followed by LLE to minimize matrix effects. nih.gov

Chromatographic separation is commonly achieved using a C18 reverse-phase column with a gradient elution. nih.govtandfonline.com The mobile phase often consists of a mixture of an aqueous solution (like water with 0.1% formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.netnih.gov Detection is performed by a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.gov

A study developing an LC-MS/MS method for sulfasalazine and sulfapyridine reported the assay was validated over a range of 30-30,000 ng/mL, with average accuracies for quality controls ranging from 97.4% to 112.7% and precision (CV%) from 3.7% to 10.0%. researchgate.net Another highly sensitive UHPLC-MS/MS method for mesalazine achieved a lower limit of quantification (LLOQ) of 0.10 ng/mL in human plasma, with a linear range of 0.10 to 12.0 ng/mL. nih.gov

| Parameter | Example Method Details (for related compounds) | Reference |

|---|---|---|

| Technique | UHPLC-MS/MS | nih.gov |

| Sample Preparation | Derivatization with propionyl anhydride, followed by Liquid-Liquid Extraction (LLE) | nih.gov |

| Column | Kinetex XB-C18 (100x4.6mm, 2.6μ) | nih.gov |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM), negative ion | nih.gov |

| Linear Range | 0.10 to 12.0 ng/mL (for Mesalazine) | nih.gov |

| LLOQ | 0.10 ng/mL (for Mesalazine) | nih.gov |

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD) is a widely used, robust technique for pharmaceutical analysis. chromatographyonline.comroyalsocietypublishing.org Methods have been developed for the simultaneous determination of related drugs, which can be adapted for olsalazine and its sulfate metabolite. chromatographyonline.com For example, a simple HPLC-DAD method was established for the simultaneous determination of methotrexate (B535133) and sulfasalazine in plasma. chromatographyonline.com

In these assays, separation is typically performed on a reverse-phase C18 column. chromatographyonline.commdpi.com The mobile phase might consist of an ammonium (B1175870) acetate (B1210297) buffer with an organic modifier like methanol, run in a gradient mode. chromatographyonline.com A key advantage of DAD is the ability to monitor different wavelengths simultaneously, allowing for selective quantification of analytes with different absorption maxima during the same run. chromatographyonline.com For instance, methotrexate was monitored at 304 nm and sulfasalazine at 358 nm. chromatographyonline.com

Validation of these HPLC methods demonstrates their reliability. A validated method for methotrexate and sulfasalazine showed linearity within biologically relevant concentration ranges (0.02–100 ng/μL for MTX and 0.1–100 ng/μL for SSZ) with a correlation coefficient (R²) greater than 0.998 for each. chromatographyonline.com The lower limit of quantification (LLOQ) was 0.02 ng/μL for methotrexate and 0.1 ng/μL for sulfasalazine. chromatographyonline.com

| Parameter | Example Method Details (for related compounds) | Reference |

|---|---|---|

| Technique | HPLC with Diode-Array Detection (DAD) | chromatographyonline.com |

| Column | Poroshell Extend-C18 (150 mm × 3.0 mm, 2.7-μm) | chromatographyonline.com |

| Mobile Phase | A: water–10 mM ammonium acetate–0.1% formic acid B: methanol–10 mM ammonium acetate–0.1% formic acid | chromatographyonline.com |

| Detection | DAD at two wavelengths (e.g., 304 nm and 358 nm) | chromatographyonline.com |

| Linear Range | 0.1–100 ng/μL (for Sulfasalazine) | chromatographyonline.com |

| LLOQ | 0.1 ng/μL (for Sulfasalazine) | chromatographyonline.com |

Impurity Profiling and Reference Standard Characterization for this compound

This compound is a fully characterized chemical compound that serves as a reference standard for the active pharmaceutical ingredient (API) Olsalazine Sodium. axios-research.com As a reference standard, it is essential for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of drug development. axios-research.com Its use ensures traceability and compliance with pharmacopeial standards. axios-research.com

The impurity profiling of APIs like olsalazine sodium is a critical regulatory requirement to ensure the quality, safety, and efficacy of the final drug product. thieme-connect.comthieme-connect.com Pharmacopeias list several potential impurities for olsalazine sodium that must be monitored. pharmaffiliates.com

| Impurity Name | Molecular Formula | Molecular Weight | Reference |

|---|---|---|---|

| Olsalazine Sodium - Impurity E | C₁₅H₁₂N₂O₈S | 380.33 | pharmaffiliates.com |

| Olsalazine Sodium - Impurity F | C₂₁H₁₄N₂O₉ | 438.35 | pharmaffiliates.com |

| Olsalazine Sodium - Impurity G | C₂₁H₁₄N₂O₉ | 438.35 | pharmaffiliates.com |

| Olsalazine Sodium - Impurity H | C₂₁H₁₄N₄O₉ | 466.36 | pharmaffiliates.com |

| Olsalazine Sodium - Impurity I | C₂₀H₁₄N₄O₇ | 422.35 | pharmaffiliates.com |

Green Analytical Chemistry Principles in this compound Analysis

The growing emphasis on environmental stewardship and laboratory safety has propelled the adoption of Green Analytical Chemistry (GAC) principles in pharmaceutical analysis. austinpublishinggroup.com The core objective of GAC is to design analytical methods that reduce or eliminate the use and generation of hazardous substances, minimize energy consumption, and promote the use of renewable resources, all without compromising analytical performance. austinpublishinggroup.comwordpress.com The application of these principles is particularly relevant in the analysis of drug metabolites like this compound, which often requires sensitive and robust methods for quantification in complex biological matrices.

The twelve principles of GAC provide a framework for developing more environmentally benign analytical workflows. austinpublishinggroup.com These principles advocate for strategies such as waste reduction, use of safer solvents and reagents, miniaturization of sample sizes and analytical devices, automation to reduce labor and energy, and the integration of analytical processes to save time and resources. austinpublishinggroup.comwordpress.comfrontiersin.org In the context of this compound analysis, these principles are being applied through the development of innovative and eco-friendly methodologies.

Research Findings in Green Methodologies

Recent research has focused on developing analytical techniques for olsalazine and its related compounds that align with GAC principles. While specific studies on this compound are often integrated within methods for the parent drug, the findings are directly applicable.

One notable advancement is the development of spectrofluorimetric methods for the quantification of olsalazine. royalsocietypublishing.org A reported method relies on the quenching effect of olsalazine on the native fluorescence of acriflavine (B1215748) in a buffered medium. royalsocietypublishing.orgresearchgate.net This technique was explicitly evaluated against green criteria using assessment tools like the National Environmental Method Index (NEMI), the analytical eco-scale, and the Green Analytical Procedure Index (GAPI). royalsocietypublishing.orgroyalsocietypublishing.org The method is considered eco-friendly due to its use of water as a solvent, which is non-toxic, readily available, and inexpensive. researchgate.net

Table 1: Green Assessment of a Spectrofluorimetric Method for Olsalazine Analysis This table is interactive. Click on headers to sort.

| Green Metric Used | Assessment Outcome | Key Green Feature | Reference |

|---|---|---|---|

| NEMI, Eco-Scale, GAPI | Method rated as eco-friendly and safe | Use of aqueous medium, reduced waste | royalsocietypublishing.org, royalsocietypublishing.org |

| Solvent Choice | Water selected as the diluting solvent | Low cost, availability, eco-friendly properties | researchgate.net |

| Reagent Volume | Optimized to minimal effective volumes | Reduced reagent consumption | royalsocietypublishing.org |

Another key area of green innovation is in sample preparation, which is often the most solvent- and labor-intensive part of an analytical procedure. frontiersin.org Advanced, solventless, or solvent-minimized microextraction techniques are being increasingly explored for pharmaceutical analysis. frontiersin.org Techniques such as solid-phase microextraction (SPME), microextraction by packed sorbent (MEPS), and fabric phase sorptive extraction (FPSE) align with GAC by significantly reducing sample and solvent volumes, integrating sample preparation steps, and enabling automation. frontiersin.orgnih.gov For instance, FPSE has been successfully used for extracting sulfonamides from milk samples, demonstrating a simple, green protocol that eliminates traditional deproteinization and evaporation steps. mdpi.com The principles of these microextraction techniques are directly transferable to the analysis of this compound in biological fluids like plasma or urine.

In the realm of chromatography, green approaches focus on reducing solvent consumption and analysis time. The development of a single HPLC method for the simultaneous determination of multiple 5-aminosalicylates is an example of process integration that aligns with green chemistry. nih.gov Such methods eliminate the time-consuming process of mobile phase changes and system re-equilibration that would be necessary if different methods were used for each analyte, thereby saving solvents and energy. nih.gov Furthermore, electroanalytical techniques offer a green alternative for the sensing of 5-aminosalicylic acid, a related aminosalicylate. acs.org These methods are advantageous due to their potential for miniaturization, rapid analysis, and minimal sample preparation, all of which are central tenets of GAC. acs.org

Molecular and Cellular Mechanisms of Olsalazine O Sulfate and Its Precursors

Anti-inflammatory Pathways Modulated by 5-Aminosalicylic Acid (5-ASA)

The anti-inflammatory properties of 5-ASA are central to its therapeutic efficacy. It modulates several key inflammatory pathways implicated in inflammatory bowel disease.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

5-ASA has been shown to inhibit both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism. drugbank.comnih.govdoctorabad.com These enzymes are crucial for the synthesis of potent inflammatory mediators. nih.gov The inhibition of these pathways is a key mechanism by which 5-ASA reduces inflammation in the intestinal mucosa. droracle.aipatsnap.com Specifically, 5-ASA has been noted to inhibit cyclooxygenase 2 (Cox-2). researchgate.net

Attenuation of Prostaglandin (B15479496) and Leukotriene Synthesis

By inhibiting the COX and LOX enzymes, 5-ASA effectively reduces the production of prostaglandins (B1171923) and leukotrienes. drugbank.comdroracle.ainih.govdoctorabad.com Prostaglandins, synthesized via the COX pathway, and leukotrienes, synthesized via the LOX pathway, are key mediators of inflammation. nih.gov Studies have demonstrated that 5-ASA inhibits the synthesis of leukotriene B4 (LTB4) and other leukotrienes. doctorabad.comscienceopen.com While some studies show that high concentrations of 5-ASA are required to inhibit prostaglandin synthesis, these concentrations are achievable in the colon where the drug is active. nih.govbmj.combmj.com

Reduction of Hydroxyeicosatetraenoic Acid (HETE) Production

In addition to leukotrienes, the lipoxygenase pathway also produces hydroxyeicosatetraenoic acids (HETEs), which are chemoattractant and pro-inflammatory lipids. drugbank.comnih.gov Research has shown that olsalazine (B1677275) and, to a lesser extent, 5-ASA can reduce the synthesis of 5-HETE, 11-HETE, 12-HETE, and 15-HETE in polymorphonuclear and mononuclear leukocytes. medchemexpress.comtandfonline.comnih.gov One study found that 10mM olsalazine inhibited the formation of 5-HETE and other HETEs by 48% and 63% respectively. tandfonline.com

Immunomodulatory Effects at the Cellular Level

Beyond its impact on inflammatory mediator synthesis, 5-ASA and its precursor olsalazine exhibit direct effects on immune cells, further contributing to their anti-inflammatory profile.

Inhibition of Macrophage Chemotaxis and Migration

Olsalazine is a potent inhibitor of human intestinal macrophage chemotaxis in response to leukotriene B4, with an IC50 value of 0.39 mM. medchemexpress.commedchemexpress.comselleckchem.com This action helps to limit the migration of macrophages to the inflamed intestinal mucosa, thereby reducing the inflammatory infiltrate. drugbank.comnih.gov 5-ASA also contributes to the blockage of macrophage and neutrophil chemotaxis. researchgate.netresearchgate.net

Free Radical Scavenging Properties and Antioxidant Effects

Both olsalazine and 5-ASA possess antioxidant properties, acting as free radical scavengers. drugbank.comnih.govpatsnap.com Oxidative stress is a significant contributor to tissue damage in inflammatory conditions. patsnap.com 5-ASA has been shown to be an efficient scavenger of various oxidizing and reducing free radicals, and this is considered a major component of its pharmacological action. nih.govuchile.clmdpi.com While some studies suggest olsalazine itself has no significant antioxidant activity, its active metabolite, 5-ASA, is a potent antioxidant. mdpi.com 5-ASA's ability to scavenge free radicals helps to protect the intestinal mucosa from oxidative damage. patsnap.combohrium.com For instance, olsalazine at a concentration of 0.4 mM was found to inhibit superoxide (B77818) radical production by 31% in activated neutrophils and 73% in a xanthine-xanthine oxidase system. medchemexpress.comselleckchem.com

Xanthine (B1682287) Oxidase Inhibition

Olsalazine has been identified as an inhibitor of xanthine oxidase, an enzyme responsible for generating oxygen-derived free radicals. drugbank.comnih.gov This inhibitory action is a key component of its anti-inflammatory effects. drugbank.comnih.gov In vitro studies have demonstrated that olsalazine effectively inhibits bovine xanthine oxidase with an IC50 value of 3.4 mg/L. caymanchem.com Furthermore, at a concentration of 0.4 mM, olsalazine has been shown to reduce superoxide radical production generated by the xanthine-xanthine oxidase reaction by 73%. selleckchem.commedchemexpress.com This capacity to curb the generation of reactive oxygen species suggests a direct role in mitigating oxidative stress, a significant contributor to intestinal inflammation. caymanchem.com

Regulation of Inflammatory Cytokine and Growth Factor Expression

Olsalazine demonstrates a significant ability to modulate the expression of a wide array of inflammatory cytokines and growth factors, thereby influencing the immune response in the gut. Research in mouse models of ulcerative colitis has shown that olsalazine treatment can inhibit the expression of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-1beta (IL-1β), Interleukin-7 (IL-7), and Interleukin-17 (IL-17). scielo.br Conversely, olsalazine promotes the expression of anti-inflammatory and reparative cytokines such as Interleukin-2 (IL-2), Interleukin-10 (IL-10), and Interleukin-22 (IL-22). scielo.br

This modulation helps to restore the balance of cytokines and reduce intestinal injury. scielo.br The downregulation of pro-inflammatory factors is a critical aspect of its therapeutic effect. acs.org For instance, studies have shown that treatments incorporating olsalazine can lead to a decrease in the levels of TNF-α and IL-1β. nih.govwjgnet.compensoft.net Furthermore, olsalazine treatment has been found to accelerate the repair of intestinal damage by enhancing the expression of Epidermal Growth Factor (EGF) and Transforming Growth Factor-beta1 (TGF-β1). scielo.br

Interaction with Endogenous Biochemical Pathways

Thiopurine S-Methyltransferase (TPMT) Inhibition by Olsalazine-O-Sulfate and Olsalazine

Both olsalazine and its metabolite, this compound, are recognized as potent noncompetitive inhibitors of thiopurine S-methyltransferase (TPMT). nih.gov In vitro studies have determined the IC50 values for TPMT inhibition to be 23 μM for olsalazine and 70 μM for this compound. nih.gov This inhibition can have significant clinical implications, particularly when olsalazine is co-administered with thiopurine drugs like 6-mercaptopurine, as it may increase the risk of myelosuppression. nih.govhres.cahres.ca The inhibition of TPMT by olsalazine and its sulfate (B86663) metabolite can lead to decreased clearance and subsequent accumulation of 6-mercaptopurine, potentially leading to toxic intracellular concentrations of 6-thiopurine nucleotides. nih.gov

Modulation of Intestinal Epithelial Barrier Function and Tight Junction Proteins

Olsalazine and its derivatives play a role in maintaining and restoring the integrity of the intestinal epithelial barrier. A compromised barrier is a hallmark of inflammatory bowel disease, leading to increased permeability. nih.gov Olsalazine-based treatments have been shown to improve the function of the epithelial barrier by upregulating the expression of tight junction proteins. nih.gov Specifically, research has indicated that olsalazine-loaded microspheres can lead to an increase in tight junction proteins, contributing to their anti-inflammatory effect. acs.org Studies have demonstrated the ability of related compounds to upregulate the expression of key tight junction proteins like Zonula occludens-1 (ZO-1) and Occludin-1 (OC-1), thereby strengthening the barrier. nih.gov

Prodrug Design and Delivery Strategies Leveraging this compound Principles

The principles underlying the colon-specific delivery of olsalazine have inspired the development of novel prodrugs. sci-hub.se Olsalazine itself is a prodrug, consisting of two 5-aminosalicylic acid (5-ASA) molecules linked by an azo bond, which is cleaved by bacterial azoreductases in the colon to release the active agent. drugbank.comnih.govmdpi.com

Colon-Targeting Mutual Prodrugs of 5-ASA and Butyrate (B1204436)

A promising strategy involves the creation of mutual prodrugs that link 5-ASA with butyrate, a short-chain fatty acid known to promote colonic health. nih.govfrontiersin.org The goal is to deliver both therapeutic agents to the colon, where they can exert their effects. nih.gov Researchers have synthesized several such prodrugs, including 5-ASA butyrate (5-ASB) and 3,3'-azobis(6-hydroxybenzoicacid) dibutyrate (Ols-DB). sci-hub.seresearchgate.net These prodrugs are designed to be stable in the upper gastrointestinal tract and release 5-ASA and butyrate in the colon through the action of bacterial enzymes. nih.gov Studies in animal models of colitis have shown that oral administration of these mutual prodrugs can be more effective than administering a simple mixture of 5-ASA and sodium butyrate. nih.gov

Strategies for Enhanced Localized Drug Release

The primary therapeutic goal for olsalazine and similar aminosalicylates is the targeted delivery of the active drug, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon. This localized action is crucial for treating inflammatory bowel diseases, such as ulcerative colitis, by maximizing the drug concentration at the site of inflammation while minimizing systemic absorption and potential side effects. The formation of the minor metabolite, this compound, occurs in the liver after systemic absorption of the parent drug, olsalazine. nih.govdrugbank.com Therefore, strategies to enhance localized drug release are fundamentally aimed at ensuring the parent compound, olsalazine, transits the upper gastrointestinal (GI) tract intact.

The core strategy for olsalazine's colon-specific delivery is its inherent design as a prodrug. A prodrug is an inactive compound that is converted into an active drug within the body. Olsalazine consists of two mesalamine molecules joined by a chemical azo bond. nih.gov This bond is the key to its targeted release. It is engineered to be stable and resist enzymatic degradation in the stomach and small intestine, but susceptible to cleavage by azoreductase enzymes. These enzymes are produced in high concentrations by the microflora native to the colon. Upon reaching the colon, these bacteria break the azo bond, releasing two active mesalamine molecules directly at the site of colonic inflammation.

To further refine and enhance the precision of this localized release, several advanced formulation strategies have been developed:

pH-Dependent Systems: This approach utilizes the natural pH gradient of the GI tract. The stomach is highly acidic, while the small intestine is slightly acidic to neutral, and the pH increases to 7.0 or higher in the terminal ileum and colon. Formulations can be coated with pH-sensitive polymers, such as Eudragit®, that remain intact at lower pH levels but dissolve and release the drug only when they reach the more alkaline environment of the lower intestine. This prevents premature drug release in the upper GI tract.

Microparticulate and Nanoparticulate Systems: Rather than a single large tablet, the drug can be formulated into smaller, multiparticulate systems like microspheres or nanoparticles. These systems offer advantages over single-unit dosage forms by dispersing more widely throughout the colon, which can lead to a more uniform drug effect. Their small size facilitates passage through the GI tract and can prolong the drug's residence time at the target site. Research has demonstrated the feasibility of encapsulating olsalazine in microspheres to achieve a controlled release profile in simulated colonic fluid.

Combined Approaches: To improve efficacy, formulation scientists often combine multiple strategies. For example, a drug can be designed as a prodrug (like olsalazine) and then encapsulated within a microsphere that is itself coated with a pH-sensitive polymer. This creates a dual-controlled system that relies on both the correct physiological pH and the presence of specific bacterial enzymes for drug release, offering a higher degree of targeting precision.

These sophisticated delivery systems ensure that the maximum amount of the precursor drug reaches the colon, where it can be converted to its active form. This targeted delivery is essential for the drug's therapeutic action and for minimizing the systemic absorption that leads to the formation of metabolites like this compound.

Preclinical Research Studies and Mechanistic Investigations

In Vitro Cellular Models for Elucidating Olsalazine-O-Sulfate Activity

In vitro models are crucial for dissecting the cellular and molecular activities of drugs. While specific studies focusing exclusively on this compound are not prominent in the available literature, extensive research on its parent compound, olsalazine (B1677275), provides insight into its biological effects.

Cell-based assays are employed to assess how a compound modulates inflammatory pathways. Research indicates that olsalazine's anti-inflammatory effects, mediated by its active metabolite 5-ASA, involve the inhibition of cyclooxygenase (COX) and lipoxygenase pathways. nih.govwikipedia.orgdrugbank.com This inhibition reduces the production of key inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govwikipedia.org Furthermore, olsalazine has been shown to inhibit the in vitro migration of intestinal macrophages in response to leukotriene B4, suggesting a mechanism for reducing immune cell infiltration into inflamed intestinal tissue. drugbank.com Another study noted that N-acetyl-5-aminosalicylic acid, a metabolite of 5-ASA, reduces interferon-gamma (IFN-γ) binding to colonic epithelial cells. caymanchem.com

The interaction between drugs and the gut microbiota is critical for the efficacy of many treatments for inflammatory bowel disease (IBD). Olsalazine is a prodrug specifically designed to be activated by the gut microbiota. wikipedia.orgnih.gov In the colon, bacterial azoreductases cleave the azo bond of the olsalazine molecule, releasing two molecules of the active anti-inflammatory agent, 5-ASA. wikipedia.orgnih.govmdpi.com This targeted delivery system ensures high local concentrations of 5-ASA in the colon where it is needed most. fda.gov

Studies using ex vivo colon contents have demonstrated that the metabolism of related azo-bond prodrugs, like sulfasalazine (B1682708), is significantly increased in the presence of a healthy gut microbiota, highlighting the essential role of these microorganisms in drug activation. mdpi.comnih.gov While the primary metabolic action of gut bacteria is on the parent olsalazine, these models are essential for understanding the release of 5-ASA, which is subsequently absorbed and partially metabolized into other forms, including N-acetyl-5-aminosalicylic acid. drugbank.comcaymanchem.com The biotransformation of olsalazine to this compound, however, occurs systemically in the liver and is not a direct result of gut microbial metabolism. nih.govdrugbank.comfda.gov

In Vivo Animal Models for Pathophysiological Research

Animal models of colitis are indispensable for studying the complex pathophysiology of IBD and for evaluating the efficacy of potential therapeutics in a living organism.

The DSS-induced colitis model is a widely used and reproducible model that mimics the clinical and histological features of human ulcerative colitis. mpbio.commpbio.com In this model, mice or rats are given DSS in their drinking water, which is directly toxic to colonic epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation. mpbio.commpbio.com

Multiple studies have demonstrated the therapeutic effects of olsalazine in DSS-induced colitis models. mpbio.comnih.govscielo.brcaymanchem.com Treatment with olsalazine has been shown to significantly ameliorate disease symptoms. scielo.br For instance, in a study with BALB/c mice, olsalazine administration led to a decrease in the Disease Activity Index (DAI), a composite score of weight loss, stool consistency, and bleeding. nih.govscielo.br

Mechanistically, olsalazine treatment in DSS models has been associated with the modulation of various cytokines. It has been shown to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-17, and IFN-γ. nih.govscielo.br Concurrently, it increases the levels of anti-inflammatory and regulatory cytokines like IL-10 and IL-22, as well as growth factors such as Transforming Growth Factor-beta (TGF-β) and Epidermal Growth Factor (EGF), which promote tissue repair. nih.govscielo.br

Table 1: Effects of Olsalazine in DSS-Induced Colitis Models

| Parameter Assessed | Finding in Olsalazine-Treated Group | Reference |

|---|---|---|

| Disease Activity Index (DAI) | Significantly decreased compared to model group | nih.gov, scielo.br |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IFN-γ, IL-17) | Significantly decreased levels in serum and colon | nih.gov, scielo.br |

| Anti-inflammatory Cytokines (IL-10, IL-22) | Significantly increased levels | nih.gov, scielo.br |

| Growth Factors (EGF, TGF-β) | Significantly increased levels in colon homogenate | nih.gov, scielo.br |

| Myeloperoxidase (MPO) Activity | Decreased MPO activity in colon tissue | caymanchem.com |

| Colon Length | Reduced colon shortening compared to model group | nih.gov |

This table summarizes general findings from preclinical studies. Specific values may vary between individual experiments.

The oxazolone-induced colitis model is another important tool for IBD research. nih.gov Unlike the DSS model, which causes direct chemical injury, oxazolone (B7731731) colitis is an immune-mediated model that primarily involves a T-helper 2 (Th2) type immune response, sharing features with human ulcerative colitis. nih.govmdpi.com The model is created by intrarectal administration of the haptenating agent oxazolone. oup.com

In a rat model of oxazolone-induced colitis, administration of olsalazine resulted in significant improvement of colitis symptoms. oup.com The therapeutic effect was demonstrated by a marked reduction in the DAI and inflammatory markers. oup.com One study highlighted that the combination of olsalazine with the probiotic Lactobacillus acidophilus led to a more remarkable amelioration of colitis compared to monotherapy with either agent alone. oup.com This suggests a synergistic effect between olsalazine and certain probiotics in modulating the inflammatory response in a Th2-driven colitis model.

A critical component of preclinical IBD research is the quantitative assessment of disease severity. This is achieved through a combination of macroscopic scoring, such as the Disease Activity Index (DAI), and microscopic evaluation of tissue samples (histopathology). nih.govmdpi.com

The Disease Activity Index (DAI) is a standardized scoring system used to monitor the progression of colitis in animal models. nih.govnih.gov It typically combines scores for weight loss, stool consistency (from normal to diarrhea), and the presence of blood in the stool. nih.gov Studies consistently show that olsalazine treatment significantly reduces DAI scores in both DSS and oxazolone colitis models. nih.govscielo.broup.com

Histopathological evaluation involves the microscopic examination of stained colon tissue sections. mdpi.com In colitis models, untreated animals typically show severe tissue damage, including loss of crypt architecture, depletion of mucus-producing goblet cells, edema, and significant infiltration of inflammatory immune cells into the mucosa and submucosa. nih.govmdpi.com Treatment with olsalazine has been shown to preserve the colon's cytoarchitecture, reduce the infiltration of leukocytes, and promote the healing of mucosal ulcerations, resulting in significantly lower histopathological scores compared to untreated colitis groups. nih.govscielo.br

Comparative Preclinical Mechanistic Analysis of this compound and Related Compounds

This compound is a metabolite of olsalazine, a drug used in the management of inflammatory bowel disease (IBD). drugbank.compfizer.com Olsalazine itself is a prodrug, meaning it is inactive until it is converted into its active form in the body. patsnap.comncats.io In the colon, bacterial enzymes cleave the azo bond of olsalazine to release two molecules of 5-aminosalicylic acid (5-ASA), which is the principal active component responsible for the anti-inflammatory effects. patsnap.comncats.iorxlist.com A minor metabolic pathway involves the sulfation of olsalazine in the liver to form this compound. drugbank.compfizer.com While the pharmacology of olsalazine and 5-ASA is well-documented, the specific biological activity of this compound remains less characterized.

Comparison with Parent Compound (Olsalazine) and Active Metabolite (5-ASA) in Animal Models

Preclinical studies in animal models of colitis have been crucial in elucidating the therapeutic mechanisms of olsalazine and its active metabolite, 5-ASA. While direct comparative studies focusing on the mechanistic actions of this compound are limited, research comparing olsalazine and 5-ASA provides insight into their anti-inflammatory efficacy.

In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, the therapeutic effects of olsalazine were compared with those of its active metabolite, 5-ASA. One study demonstrated that while both compounds could ameliorate colitis, there were differences in their efficacy on certain parameters. For instance, a combination of olsalazine and cyclosporine A showed a moderate increase in body weight during the study, whereas mice treated with 5-ASA experienced weight loss comparable to the DSS-only control group. This suggests different systemic effects or mechanisms of action between the parent prodrug and its active metabolite.

The anti-inflammatory effects of olsalazine in a DSS-induced colitis model in BALB/c mice have been shown to involve the modulation of various cytokines. Treatment with olsalazine led to a significant increase in the levels of anti-inflammatory and tissue-reparative cytokines such as IL-2, IL-10, IL-22, transforming growth factor (TGF), and epidermal growth factor (EGF). Conversely, it significantly decreased the levels of pro-inflammatory cytokines including IL-7, IL-17, tumor necrosis factor-alpha (TNF-α), IL-1β, and interferon-gamma (IFN-γ). These findings indicate that the therapeutic effect of olsalazine is mediated through a broad regulation of the immune response in the colon.

The primary mechanism of action for 5-ASA is believed to be its topical anti-inflammatory effect on the colonic mucosa. patsnap.comncats.io It is thought to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes by blocking cyclooxygenase and lipoxygenase pathways. drugbank.compatsnap.com Furthermore, 5-ASA may act as a scavenger of free radicals. drugbank.com Olsalazine, being a prodrug of 5-ASA, delivers the active compound directly to the colon, thereby maximizing its local concentration and therapeutic effect while minimizing systemic absorption and potential side effects. ncats.ionih.gov

Comparative Efficacy of Olsalazine and 5-ASA in a DSS-Induced Colitis Mouse Model

| Treatment Group | Change in Body Weight (g) | Colon Length (cm) | Histological Inflammation Score |

|---|---|---|---|

| Healthy Control | +1.8 ± 0.2 | 8.8 ± 0.2 | 0 |

| DSS Only | -1.6 ± 0.2 | 6.9 ± 0.2 | High |

| Olsalazine + Cyclosporine A | +0.1 to +0.6 | - | Moderate |

| 5-ASA (25-75 mg/kg) | -0.8 to -1.6 | 7.4 ± 0.1 to 8.6 ± 0.3 | Moderate to High |

This table presents a summary of findings from a comparative study. The data for colon length and histological score for the Olsalazine + Cyclosporine A group were not explicitly provided in the source.

Synergistic Research with Probiotic Interventions in Experimental Colitis

Recent research has explored the potential of combining conventional therapies with probiotics to enhance the treatment of IBD. Probiotics are live microorganisms that, when administered in adequate amounts, confer a health benefit on the host. The rationale for this combination therapy lies in the ability of probiotics to modulate the gut microbiota, which plays a significant role in the pathogenesis of IBD.

An experimental study investigated the synergistic effects of olsalazine and the probiotic Lactobacillus acidophilus in a rat model of oxazolone-induced colitis. The study demonstrated that the combination therapy was more effective in ameliorating colitis than either treatment alone. fda.gov This enhanced efficacy was evidenced by a more significant reduction in the disease activity index (DAI), which includes parameters like weight loss, stool consistency, and rectal bleeding. fda.gov

The synergistic effect was also reflected in the levels of key inflammatory markers. The combination of olsalazine and L. acidophilus resulted in a more profound decrease in serum levels of C-reactive protein (CRP), TNF-α, and IL-6 compared to monotherapy with either agent. fda.gov This suggests that the probiotic may enhance the anti-inflammatory action of olsalazine, leading to a more robust suppression of the inflammatory cascade. fda.gov

A subsequent study delved into the pharmacokinetic interactions between olsalazine and L. acidophilus in rats with ulcerative colitis. nih.gov The findings revealed that L. acidophilus did not significantly alter the pharmacokinetic parameters of olsalazine, 5-ASA, or its acetylated metabolite, N-acetyl-5-ASA. nih.gov The colonic exposure to the active moiety, 5-ASA, was not affected by the probiotic. nih.gov Furthermore, the abundance of gut microbiota and enzymes associated with the conversion of olsalazine to 5-ASA (azoreductase) and the acetylation of 5-ASA (N-acetyltransferase) remained unchanged. nih.gov These results indicate that the observed synergistic therapeutic effect is not due to an increased bioavailability of 5-ASA but rather through independent, yet complementary, anti-inflammatory and gut microbiota-modulating mechanisms of the probiotic. nih.gov

Effect of Olsalazine and Lactobacillus acidophilus on Inflammatory Markers in Experimental Colitis

| Treatment Group | Serum CRP (mg/L) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Disease Activity Index (DAI) |

|---|---|---|---|---|

| Untreated Colitis | High | High | High | High |

| L. acidophilus only | Reduced | Reduced | Reduced | Reduced |

| Olsalazine only | Reduced | Reduced | Reduced | Reduced |

| Olsalazine + L. acidophilus | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

This table summarizes the qualitative findings from a study on the combined therapeutic effects of olsalazine and L. acidophilus in a rat model of colitis. The combination therapy showed a more significant reduction in all measured inflammatory parameters compared to either treatment alone. fda.gov

Broader Academic Implications and Future Research Directions

Potential Role of Olsalazine-O-Sulfate as a Research Biomarker or Modulator in Disease Pathogenesis

This pharmacokinetic profile—specifically its stability and steady-state accumulation—positions this compound as a promising biomarker. Its plasma levels could serve as a reliable indicator of patient adherence to olsalazine (B1677275) therapy. Furthermore, monitoring its concentration could provide insights into an individual's metabolic activity, potentially helping to explain variability in treatment response or the emergence of idiosyncratic reactions.

Beyond its role as a biomarker, this compound may actively modulate disease pathogenesis. Research has demonstrated that both olsalazine and its sulfated metabolite can inhibit the enzyme thiopurine S-methyltransferase (TPMT). mdpi.com TPMT is crucial for the metabolism of thiopurine drugs, which are commonly used in the management of inflammatory bowel disease (IBD). The inhibition of this enzyme by this compound could have significant clinical implications, potentially altering the efficacy and toxicity of co-administered thiopurines. This interaction suggests a role for this compound as a modulator of critical therapeutic pathways.

| Property of this compound | Implication as a Research Tool | Supporting Evidence |

| Long plasma half-life (~7 days) | Potential as a long-term biomarker for therapy adherence. | Accumulates to a steady state within 2-3 weeks. drugbank.comfda.govfda.govnih.gov |

| Stable plasma concentrations | Can be used to monitor patient metabolism and predict therapeutic response. | Plasma concentrations remain stable with long-term dosing. drugbank.comfda.govfda.gov |

| Inhibition of TPMT | Potential modulator of thiopurine drug metabolism and efficacy. | IC50 value for TPMT inhibition is 70 μM. mdpi.com |

Advancements in Prodrug Design Inspired by this compound Metabolic Pathways

This elegant and effective targeting strategy has inspired a new generation of prodrugs. The core principle—leveraging the unique enzymatic environment of the colon—has been adapted and refined. Researchers have developed other azo-bonded prodrugs, such as balsalazide (B1667723), which links 5-ASA to an inert carrier molecule. nih.govnih.gov

The success of olsalazine's metabolic pathway has spurred further innovation in prodrug design, moving beyond simple azo bonds. Modern approaches now explore other colon-specific triggers, including:

Glucuronidase-sensitive linkers: Utilizing bacterial β-glucuronidase to release drugs from their glucuronide conjugates. iqpc.com

Polymeric systems: Developing systems using degradable polymers that are sensitive to specific enzymes found in the colon. nih.gov

Transporter-targeted prodrugs: Designing prodrugs that can exploit specific membrane transporters expressed in the intestinal tract for enhanced delivery or targeted release. nih.gov

The metabolic fate of olsalazine, including the systemic absorption and sulfation to this compound, underscores the importance of understanding the complete metabolic profile of a prodrug. This knowledge is critical for designing new chemical entities that not only reach their target effectively but also have a predictable and safe metabolic clearance pathway.

Application of Omics Technologies for Comprehensive Mechanistic Understanding

The full mechanistic role of this compound remains partially understood, and the application of "omics" technologies offers a powerful avenue for deeper investigation. nih.govfrontiersin.org These high-throughput methods can provide a holistic view of the molecular changes induced by this metabolite, helping to elucidate its function and potential therapeutic or off-target effects. nih.govcore.ac.ukfrontiersin.org

Metabolomics: This approach can be used to precisely quantify the levels of this compound in various biological samples (plasma, urine, tissue). By correlating these levels with clinical outcomes or other biomarker data, researchers can gain a more refined understanding of its role in treatment response and disease modulation.

Proteomics: Proteomic techniques can identify the proteins that directly interact with this compound. This could confirm and expand upon the known interaction with TPMT and potentially uncover new protein targets, shedding light on unknown mechanisms of action or side effects. mdpi.com

Transcriptomics: By analyzing changes in gene expression in cells or tissues exposed to this compound, transcriptomics can reveal which cellular pathways are affected by the metabolite. This could provide clues about its influence on inflammation, cell proliferation, and other biological processes. For instance, studies have already used such approaches to show that the anti-inflammatory effects of the parent drug, olsalazine, may be mediated through the GPR35 receptor, a finding that challenges the long-held belief that only the cleaved 5-ASA is active. larvol.com

Genomics: Genomic studies can help identify genetic variations (e.g., in metabolizing enzymes or drug targets) that may influence the production and activity of this compound, leading to personalized medicine approaches.

The integration of these omics datasets will be crucial for building a comprehensive picture of the biological role of this compound, moving beyond its current definition as a simple metabolite. nih.gov

Computational Modeling and In Silico Approaches for Compound Optimization

Computational modeling and in silico techniques are invaluable tools for exploring and optimizing compounds related to this compound. researchgate.netdiva-portal.org These methods allow for the rapid and cost-effective evaluation of molecular properties, interactions, and potential biological activities before undertaking expensive and time-consuming laboratory experiments. tandfonline.comsci-hub.se

Molecular Docking and Dynamics: These simulation techniques can be used to model the interaction of this compound with its known target, TPMT, and to screen for other potential protein targets. mdpi.com For example, in silico studies have already identified the parent drug, olsalazine, as a potential candidate for treating polycystic kidney disease by targeting the Pkd1 enzyme. larvol.com Similar approaches could be applied to this compound to explore its therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of new derivatives based on their chemical structure. By analyzing the structural features of this compound and related molecules, it is possible to design new compounds with enhanced therapeutic properties or reduced off-target effects.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. This is crucial for optimizing derivatives of this compound, for instance, by modifying the structure to alter its half-life, improve its target specificity, or reduce its potential for drug-drug interactions.

| Computational Approach | Application for this compound and Derivatives | Example/Potential Outcome |

| Molecular Docking | Predict binding affinity to known and novel protein targets. | Identify new therapeutic targets for this compound. larvol.com |

| Molecular Dynamics | Simulate the stability and conformational changes of the ligand-protein complex over time. | Understand the mechanism of TPMT inhibition. mdpi.com |

| QSAR | Relate chemical structure to biological activity to guide the design of new compounds. | Design derivatives with improved anti-inflammatory activity. |

| DFT (Density Functional Theory) | Calculate electronic structure and optimize molecular geometry. | Understand the stability and reactivity of the molecule. researchgate.net |

| ADMET Prediction | Forecast pharmacokinetic and toxicological properties. | Design derivatives with a more favorable safety profile. tandfonline.com |

These computational methods provide a powerful framework for the rational design and optimization of compounds inspired by the structure and activity of this compound. mdpi.comhumanjournals.com

Unexplored Therapeutic Potentials and Research Niches

While olsalazine is primarily used for IBD, preliminary research and the unique properties of its metabolite, this compound, suggest several unexplored therapeutic avenues and research niches.

Oncology: Chronic inflammation is a known risk factor for colorectal cancer, and the anti-inflammatory properties of aminosalicylates are thought to reduce this risk. smolecule.com Research could investigate whether this compound contributes to this potential chemopreventive effect, perhaps through mechanisms independent of 5-ASA.

Hyperuricemia: Studies in animal models have indicated that olsalazine can promote the excretion of uric acid by modulating the expression of urate transporters in the kidney. larvol.com The long-circulating this compound could play a role in this systemic effect, opening up a potential new application in the treatment of gout or hyperuricemia.

Irritable Bowel Syndrome (IBS): An Australian biotech company has explored the use of olsalazine in a combination therapy for constipation-predominant IBS, suggesting its utility beyond IBD. hmdb.ca The systemic effects of this compound may contribute to its efficacy in disorders of gut function.

Drug-Drug Interactions: The inhibitory effect of this compound on TPMT highlights a critical research niche in pharmacology. mdpi.com Further studies are needed to fully characterize the clinical significance of this interaction and to develop guidelines for the co-administration of olsalazine with thiopurine drugs.

Targeting GPR35: The discovery that uncleaved olsalazine can act on the GPR35 receptor opens up an entirely new field of research. larvol.com It would be valuable to investigate whether this compound can also bind to and modulate this receptor, potentially leading to the design of new, non-cleavable aminosalicylate drugs with systemic anti-inflammatory or other therapeutic effects.

The long half-life and systemic exposure of this compound make it a particularly interesting molecule for investigating these and other potential systemic effects of olsalazine therapy.

Q & A

Basic Research Questions

Q. How can Olsalazine-O-sulfate be distinguished from its parent compound, Olsalazine, in analytical assays?

- Methodological Answer : Utilize acid-labile property differences. This compound decomposes under acidic conditions, whereas Olsalazine remains stable. A validated HPLC assay with pH-controlled extraction (e.g., neutral buffer) can separate and quantify both compounds. Pre-treatment of samples with mild acid (e.g., pH 2) selectively degrades the metabolite, allowing differential measurement . Structural confirmation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) is recommended, referencing fragmentation patterns or sulfation-specific peaks .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Methodological Answer : Stability is pH-dependent. Store samples at neutral pH (6–8) and avoid acidic buffers during extraction. For long-term storage, lyophilization at -80°C preserves integrity. Degradation kinetics studies (e.g., accelerated stability testing at 37°C under varying pH) can quantify half-life and inform protocol adjustments . Include internal standards (e.g., deuterated analogs) in assays to correct for pre-analytical degradation .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 300–350 nm) is effective for initial separation. For enhanced specificity, use tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) targeting sulfation-specific transitions (e.g., m/z 357 → 197). Validate methods using spike-recovery experiments in plasma/urine matrices to assess accuracy (90–110%) and precision (CV <15%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification across studies with differing methodologies?

- Methodological Answer : Cross-validate assays using shared reference standards and harmonized protocols. For example, discrepancies due to co-detection with Olsalazine in earlier studies were resolved by adopting pH-neutral extraction . Perform meta-analyses to identify methodological confounders (e.g., sample preparation, detection limits) and use Bland-Altman plots to assess inter-study variability .

Q. What experimental designs are optimal for elucidating the metabolic interplay between Olsalazine and its O-sulfate metabolite?

- Methodological Answer : Use isotopic tracing (e.g., ³⁴S-labeled Olsalazine) to track sulfation pathways in vitro (hepatocyte models) and in vivo (rodent pharmacokinetics). Combine with enzyme inhibition studies (e.g., sulfotransferase inhibitors like 2,6-dichloro-4-nitrophenol) to confirm metabolic routes. Longitudinal sampling with timed euthanasia ensures accurate metabolite profiling .

Q. How should contradictory data on this compound’s bioavailability be interpreted?

- Methodological Answer : Assess study design variables: (1) Route of administration (oral vs. intravenous), (2) gut microbiota contributions (e.g., bacterial sulfatase activity), and (3) interspecies differences (rodent vs. human). Use compartmental pharmacokinetic modeling to differentiate absorption and metabolism rates. Reconcile contradictions by standardizing models (e.g., PBPK simulations) .

Q. What strategies validate the biological activity of this compound compared to Olsalazine?

- Methodological Answer : Conduct comparative dose-response assays in disease models (e.g., ulcerative colitis). Measure anti-inflammatory markers (e.g., TNF-α, IL-6) and mucosal healing endpoints. Use siRNA knockdown of sulfotransferases to isolate metabolite-specific effects. Pharmacodynamic studies with time-lapsed imaging (e.g., colonoscopy) can correlate metabolite levels with efficacy .

Methodological Frameworks for Reporting

- Data Presentation : Include tables comparing detection limits, recovery rates, and stability profiles across assays (Table 1). For advanced studies, provide kinetic parameters (e.g., Km, Vmax) for sulfation pathways .

- Contradiction Analysis : Apply the "FLOAT" method to refine research questions, ensuring alignment between hypotheses and analytical scope .

- Ethical Replication : Follow Beilstein Journal guidelines for experimental rigor: detailed methods in supplements, peer-reviewed reference standards, and explicit conflict-of-interest statements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.